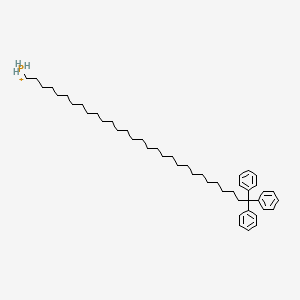
1,3-Oxathiolane, 2-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxathiolane, 2-(2-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClOS. It is a five-membered heterocyclic compound containing sulfur and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(2-chlorophenyl)- can be synthesized through the condensation of mercaptoethanol with formaldehyde, a typical method for the synthesis of thioacetals . The reaction involves the use of a solid acid catalyst, such as sulfonic acid-functionalized nanoporous Na±montmorillonite, which offers advantages like short reaction times and high yields . Other catalysts that can be used include Lewis acids like ZrCl4, Sc(OTf)3, and In(OTf)3 .
Industrial Production Methods
Industrial production of 1,3-Oxathiolane, 2-(2-chlorophenyl)- typically involves large-scale synthesis using similar methods as described above. The use of heterogeneous catalysts, such as carbon-based sulfonic acid and silica sulfuric acid, is preferred for their eco-friendly and efficient catalytic properties .
化学反应分析
Types of Reactions
1,3-Oxathiolane, 2-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Oxathiolane, 2-(2-chlorophenyl)- has several scientific research applications:
作用机制
The mechanism of action of 1,3-Oxathiolane, 2-(2-chlorophenyl)- involves its interaction with molecular targets through various pathways:
相似化合物的比较
Similar Compounds
1,3-Oxathiolane: The parent compound without the chlorophenyl group.
1,3-Thiazolidine: A similar five-membered heterocycle containing sulfur and nitrogen.
1,3-Dioxolane: A five-membered heterocycle containing two oxygen atoms.
Uniqueness
1,3-Oxathiolane, 2-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and biological activities compared to its analogues . This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
CAS 编号 |
99586-81-9 |
|---|---|
分子式 |
C9H9ClOS |
分子量 |
200.69 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9ClOS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |
InChI 键 |
QAYKQQMWQFYBGE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(O1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


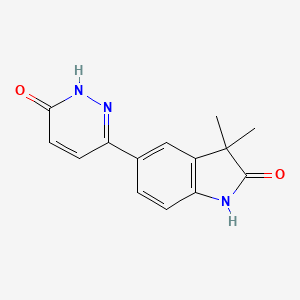


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
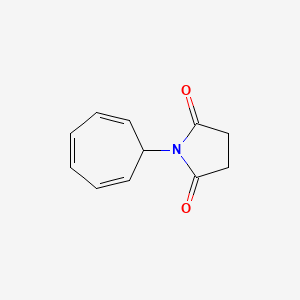
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
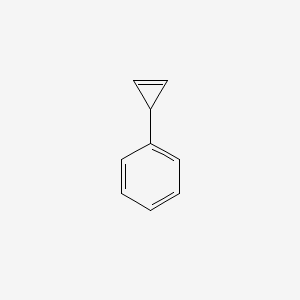
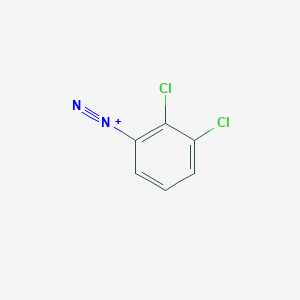
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
